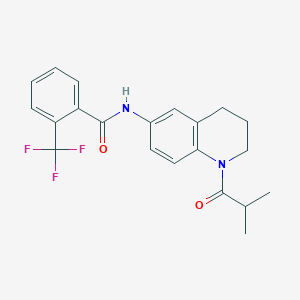

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide

Description

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide is a synthetic benzamide derivative characterized by a tetrahydroquinoline core substituted at the 1-position with an isobutyryl group and at the 6-position with a 2-(trifluoromethyl)benzamide moiety. The isobutyryl ester at the 1-position may influence solubility and bioavailability, while the benzamide group provides a platform for hydrogen bonding interactions with biological targets .

Properties

IUPAC Name |

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N2O2/c1-13(2)20(28)26-11-5-6-14-12-15(9-10-18(14)26)25-19(27)16-7-3-4-8-17(16)21(22,23)24/h3-4,7-10,12-13H,5-6,11H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOLISDWLXHCMJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4)

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques such as column chromatography or recrystallization are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Reduction of the tetrahydroquinoline ring.

Substitution: Introduction of various functional groups at different positions on the benzamide ring.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology: N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide has shown potential in biological studies, particularly in the modulation of biological pathways and the investigation of enzyme inhibitors.

Medicine: This compound has been studied for its potential therapeutic applications, including its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemical products. Its unique properties may contribute to the development of new technologies and applications.

Mechanism of Action

The mechanism by which N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors and enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide can be contextualized against related benzamide-tetrahydroquinoline hybrids.

Table 1: Structural and Functional Comparison of Tetrahydroquinoline-Benzamide Derivatives

Key Observations

4-(trifluoromethyl) derivatives (e.g., ) may exhibit enhanced π-stacking interactions due to the para-substituted aromatic system .

Tetrahydroquinoline Modifications: Isobutyryl vs. Methyl/Morpholino/Pyrrolidinyl: The isobutyryl ester in the target compound increases lipophilicity compared to methyl or cyclic amine substituents (e.g., morpholino in ), which could influence blood-brain barrier penetration . Morpholino and Pyrrolidinyl Groups: These substituents (–4) introduce hydrogen-bond acceptors, enhancing solubility and target affinity in neurological applications .

Synthetic Strategies :

- Similar to , the target compound likely employs multi-step synthesis involving nucleophilic additions (e.g., amide coupling) and cyclization. The use of sodium hydroxide-mediated cyclization (as in ) is a common strategy for heterocycle formation .

Biological Relevance :

Biological Activity

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and comparisons with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a tetrahydroquinoline core integrated with an isobutyryl group and a trifluoromethyl-substituted benzamide moiety. This unique structure contributes to its diverse biological activities.

Anticonvulsant Activity

Research has indicated that this compound exhibits anticonvulsant properties . In a study published in the journal Bioorganic & Medicinal Chemistry, this compound demonstrated significant efficacy in a maximal electroshock seizure (MES) model in mice. It was among the most potent compounds evaluated in a series of derivatives derived from tetrahydroquinoline.

Kinase Inhibition

Another area of investigation involves the compound's role as a kinase inhibitor . A study published in the European Journal of Medicinal Chemistry reported moderate inhibitory activity against several kinases, including:

- Aurora A kinase

- Bruton's tyrosine kinase (BTK)

- FLT3 kinase

These findings suggest potential therapeutic applications in treating diseases associated with dysregulated kinase activity, such as certain cancers.

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmission and cellular signaling pathways.

- Receptor Modulation : Its structural features allow it to modulate receptor activities that are critical for various physiological processes.

Comparative Analysis

To understand the uniqueness of this compound in comparison to similar compounds, the following table summarizes key differences:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide | Methoxy group on benzamide | Altered reactivity and potential biological activity |

| N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide | Two methoxy groups | Enhanced solubility and modified interaction profiles |

| 7-Nitro-1,2,3,4-tetrahydroquinoline | Nitro group instead of acyl | Different electronic properties affecting reactivity |

This comparison highlights how variations in functional groups can influence the biological activity and pharmacological profile of related compounds.

Case Studies and Research Findings

Several studies have explored the effects and applications of this compound:

- Anticonvulsant Study : In a controlled experiment involving mice subjected to induced seizures, this compound significantly reduced seizure duration compared to controls.

- Kinase Inhibition Study : The compound was tested against various kinases in vitro; results indicated that it effectively inhibited Aurora A kinase activity at concentrations that warrant further investigation for cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.